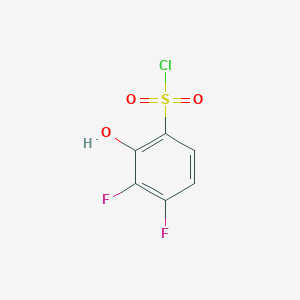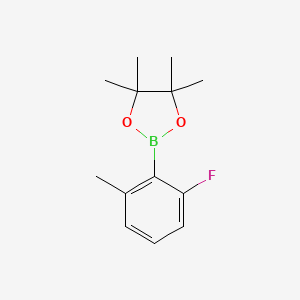
N-(1-(2-メトキシエチル)-1,2,3,4-テトラヒドロキノリン-7-イル)-3-メチル-4-プロポキシベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a synthetic compound with a unique chemical structure
科学的研究の応用
This compound has significant potential for use in scientific research across various fields:
Chemistry: : It can be used as a precursor for synthesizing other complex molecules or as a reagent in organic synthesis.
Biology: : Its structure may lend itself to activity in biological systems, potentially as a ligand or inhibitor in biochemical assays.
Industry: : Possible use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
Target of Action
The primary target of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide acts as an inhibitor of the Lp-PLA2 enzyme . This enzyme is found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . The inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of this fatty streak, and so be useful in the treatment of atherosclerosis .
Biochemical Pathways
The inhibition of the Lp-PLA2 enzyme by N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide affects the biochemical pathway involved in the formation of atherosclerotic plaques . By inhibiting the formation of lysophosphatidylcholine, a component of the fatty streak in atherosclerosis, this compound can potentially slow down or halt the progression of this disease .
Result of Action
The molecular and cellular effects of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide’s action primarily involve the inhibition of the Lp-PLA2 enzyme . This results in a decrease in the formation of atherosclerotic plaques, potentially slowing the progression of atherosclerosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide can be achieved through a multi-step synthetic route. This process typically involves the following steps:
Formation of the tetrahydroquinoline core: : Starting from a suitable precursor, the tetrahydroquinoline core can be synthesized through a cyclization reaction under acidic or basic conditions.
Attachment of the methoxyethyl group: : The methoxyethyl group is introduced via an alkylation reaction, utilizing a suitable alkylating agent in the presence of a base.
Sulfonamide formation: : The sulfonamide group is formed by reacting the intermediate compound with a sulfonyl chloride derivative, under basic conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory procedures to a larger scale. This typically requires optimizing reaction conditions to enhance yield and reduce production costs, while ensuring the purity and quality of the final product.
化学反応の分析
Types of Reactions
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: : Lithium aluminum hydride in dry ether or other aprotic solvents.
Substitution: : Halogenating agents, nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation Products: : Oxidized derivatives of the tetrahydroquinoline and sulfonamide groups.
Reduction Products: : Reduced forms of the aromatic ring and functional groups.
Substitution Products: : Various substituted derivatives depending on the substituent introduced.
類似化合物との比較
When compared with similar compounds, N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide stands out due to its unique combination of functional groups:
Tetrahydroquinolines: : Generally exhibit interesting biological activity and can be found in various pharmacologically active molecules.
Methoxyethyl group: : Often contributes to the solubility and pharmacokinetic properties of compounds.
Sulfonamide group: : Known for its role in many bioactive compounds, particularly in pharmaceuticals.
List of Similar Compounds
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide: : Lacking the propoxy group.
N-(1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide: : Substitution of methoxyethyl with hydroxyethyl.
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide: : Variation in the aromatic ring substituents.
特性
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methyl-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-4-13-28-22-10-9-20(15-17(22)2)29(25,26)23-19-8-7-18-6-5-11-24(12-14-27-3)21(18)16-19/h7-10,15-16,23H,4-6,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTYFEUZNAVZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2528080.png)



![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}cyclobutanecarboxamide](/img/structure/B2528086.png)
![4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528090.png)



![2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528096.png)
![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)
![2-(1-methyl-1H-indol-3-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2528098.png)
